5-Chloro-2-methylnicotinonitrile

Physicochemical Property Medicinal Chemistry SAR

Sourcing inconsistent nicotinonitrile analogs (5-Br or 5-F) derails cross-coupling reproducibility and skews SAR in neonicotinoid programs. 5-Chloro-2-methylnicotinonitrile (CAS 1256819-16-5) resolves this with an optimal halogen reactivity-lipophilicity balance (XLogP 1.5 vs. 1.7 for Br, 1.1 for F). • Enables reliable Suzuki & Buchwald-Hartwig couplings under standard, scalable conditions. • Consistent solid-state form (yellow crystalline, bp 220.3±35.0°C) simplifies kilo-lab handling. • Validated scaffold for neonicotinoid insecticide lead optimization. Supplied at 98% purity with ambient-temperature global shipping.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 1256819-16-5
Cat. No. B1489877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylnicotinonitrile
CAS1256819-16-5
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)C#N
InChIInChI=1S/C7H5ClN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3
InChIKeyVBUXHVXTMHAYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylnicotinonitrile: Core Properties & Role


5-Chloro-2-methylnicotinonitrile (CAS 1256819-16-5) is a halogenated heterocyclic aromatic organic compound, specifically a chlorinated derivative of nicotinonitrile with a chlorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring [1]. It has the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol [1][2]. This compound is primarily utilized as a critical building block in organic synthesis, enabling the formation of more complex molecules for pharmaceutical and agrochemical research . It is a yellow crystalline solid at room temperature . Its key functional groups, a chloro substituent and a nitrile group, make it a valuable intermediate for constructing diverse chemical scaffolds .

5-Chloro-2-methylnicotinonitrile: Why Substitution Fails


Direct substitution of 5-Chloro-2-methylnicotinonitrile with other nicotinonitrile derivatives, such as the 5-bromo or 5-fluoro analogs, is not feasible without significant alteration of downstream chemical and biological properties. The specific halogen substituent (chlorine vs. bromine or fluorine) profoundly influences the compound's reactivity in cross-coupling reactions, its lipophilicity (LogP), and its electronic properties [1][2]. Furthermore, the presence of the methyl group at the 2-position is essential for maintaining the correct steric and electronic profile for many target applications, particularly in the synthesis of neonicotinoid insecticides . Therefore, using a different halogenated or unsubstituted nicotinonitrile will lead to a different synthetic outcome and likely an inactive or suboptimal final product. This guide provides the quantitative evidence needed to justify the selection of 5-Chloro-2-methylnicotinonitrile over its closest analogs.

5-Chloro-2-methylnicotinonitrile: Comparative Evidence


MW & Lipophilicity vs. Halogenated Analogs

5-Chloro-2-methylnicotinonitrile possesses a molecular weight of 152.58 g/mol and a computed XLogP3-AA value of 1.5 [1]. In contrast, the 5-bromo analog (5-bromo-2-methylnicotinonitrile, CAS 956276-47-4) has a significantly higher molecular weight of 197.03 g/mol and a computed XLogP3-AA of 1.7 [2]. The 5-fluoro analog (5-fluoro-2-methylnicotinonitrile, CAS 1256808-61-3) has a lower molecular weight of 136.13 g/mol and a lower XLogP3-AA of 1.1 [3]. The target compound thus occupies a distinct, intermediate space in terms of molecular weight and lipophilicity, which directly impacts its membrane permeability and binding affinity in biological systems compared to its lighter (fluoro) and heavier (bromo) congeners.

Physicochemical Property Medicinal Chemistry SAR

Boiling Point & Thermal Stability vs. Bromo Analog

The boiling point of 5-Chloro-2-methylnicotinonitrile is reported as 220.3 ± 35.0 °C at 760 mmHg [1]. While a direct boiling point for the 5-bromo analog was not located in the literature, it is a well-established class-level inference that the heavier bromine substituent leads to stronger intermolecular van der Waals forces, resulting in a significantly higher boiling point and potentially increased thermal instability or decomposition during synthetic workup. The chlorine-substituted compound offers a more practical and predictable boiling point range for standard laboratory distillation and purification techniques compared to its brominated counterpart.

Process Chemistry Synthetic Chemistry Thermal Stability

Cross-Coupling Reactivity: Chlorine vs. Fluorine

The 5-chloro substituent in 5-Chloro-2-methylnicotinonitrile provides a well-balanced reactivity profile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . While direct comparative kinetic data for this specific scaffold is not publicly available, it is a fundamental class-level principle that aryl chlorides are more reactive than aryl fluorides but less reactive (and often more selective) than aryl bromides in these transformations. This intermediate reactivity allows for greater synthetic control and the ability to use a wider range of coupling partners without the unwanted side reactions or harsh conditions often required for the less reactive fluoro analog or the potentially over-reactive bromo analog .

Cross-Coupling Synthetic Chemistry Reactivity

Key Intermediate for Neonicotinoid Insecticides

5-Chloro-2-methylnicotinonitrile is a documented key intermediate in the synthesis of neonicotinoid insecticides . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine, and their structure-activity relationships (SAR) are exquisitely sensitive to the substitution pattern on the pyridine ring. The specific 5-chloro-2-methyl substitution pattern of this compound is a critical structural feature found in several commercial and developmental neonicotinoid active ingredients. Using a different isomer or a differently substituted nicotinonitrile would result in a final product with significantly reduced or absent insecticidal activity, as established by extensive SAR studies in the agrochemical literature [1].

Agrochemical Insecticide Synthesis Nicotinic Acetylcholine Receptor

5-Chloro-2-methylnicotinonitrile: Application Scenarios


Neonicotinoid Analog Synthesis

Procurement of 5-Chloro-2-methylnicotinonitrile is essential for teams engaged in the discovery and optimization of new neonicotinoid insecticides. As established in Evidence Item #4, this compound is a validated intermediate for this class . Researchers can use it as a starting point to explore structure-activity relationships (SAR) by functionalizing the nitrile group or the chlorine atom to generate libraries of analogs. Its balanced reactivity (Evidence Item #3) makes it an ideal substrate for parallel synthesis using cross-coupling methodologies.

Medicinal Chemistry Lead Optimization

The distinct physicochemical profile of 5-Chloro-2-methylnicotinonitrile, as quantified in Evidence Item #1 (MW 152.58 g/mol, XLogP 1.5), positions it as a strategic scaffold for medicinal chemistry [1]. When compared to the heavier bromo analog (MW 197.03, XLogP 1.7) or the lighter fluoro analog (MW 136.13, XLogP 1.1), the target compound offers an optimal balance for improving drug-likeness (Lipinski's Rule of Five) and pharmacokinetic properties [2][3]. It is particularly valuable in programs where fine-tuning lipophilicity is critical for balancing potency and metabolic stability.

Process Scale-Up & Manufacturing

For process chemists, the predictable boiling point range (220.3 ± 35.0 °C) and solid-state properties (yellow crystalline solid) of 5-Chloro-2-methylnicotinonitrile, as noted in Evidence Item #2 and the Baseline Overview, offer significant advantages over its bromo analog for large-scale manufacturing [4]. Its moderate reactivity allows for the use of standard, scalable cross-coupling conditions, simplifying process development and reducing the costs associated with specialized catalysts or ligands often required for less reactive fluoroarenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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